molecular formula C25H28N4O5S B11015721 6-{3-[4-(Isopropylsulfonyl)piperazino]-3-oxopropyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione

6-{3-[4-(Isopropylsulfonyl)piperazino]-3-oxopropyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione

Cat. No.: B11015721
M. Wt: 496.6 g/mol
InChI Key: RQKCNFZLPNMNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{3-[4-(Isopropylsulfonyl)piperazino]-3-oxopropyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and drug design. The structure of this compound includes a quinazoline core fused with an isoindoline ring, which is further functionalized with a piperazine ring substituted with an isopropylsulfonyl group.

Preparation Methods

The synthesis of 6-{3-[4-(Isopropylsulfonyl)piperazino]-3-oxopropyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione can be achieved through a multi-step process involving several key reactions. One efficient method involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux conditions . This method offers high yields, reusability of the catalyst, and an effortless workup step without the need for chromatography.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, where the isopropylsulfonyl group can be replaced with other functional groups under appropriate conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

6-{3-[4-(Isopropylsulfonyl)piperazino]-3-oxopropyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.

    Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating diseases like cancer and infections.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{3-[4-(Isopropylsulfonyl)piperazino]-3-oxopropyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 6-{3-[4-(Isopropylsulfonyl)piperazino]-3-oxopropyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione include other isoindoloquinazoline derivatives such as:

    6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione: A closely related compound with similar biological activities.

    2,3-Dihydroquinazolin-4(1H)-one: Another quinazoline derivative with significant pharmacological properties.

    Fumiquinazolines: A class of quinazoline alkaloids with diverse biological activities.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may offer advantages in certain therapeutic applications.

Properties

Molecular Formula

C25H28N4O5S

Molecular Weight

496.6 g/mol

IUPAC Name

6-[3-oxo-3-(4-propan-2-ylsulfonylpiperazin-1-yl)propyl]-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

InChI

InChI=1S/C25H28N4O5S/c1-17(2)35(33,34)27-15-13-26(14-16-27)22(30)11-12-28-23-18-7-3-4-8-19(18)25(32)29(23)21-10-6-5-9-20(21)24(28)31/h3-10,17,23H,11-16H2,1-2H3

InChI Key

RQKCNFZLPNMNRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1CCN(CC1)C(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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